molecular formula C11H19ClN2O2 B13532042 (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans

(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans

Cat. No.: B13532042
M. Wt: 246.73 g/mol
InChI Key: SSNQLCIRWWHPRT-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with an amine group and a methoxy group linked to a 3-methyl-1,2-oxazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans typically involves multiple steps:

    Formation of the 3-Methyl-1,2-oxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxy group: This step involves the reaction of the oxazole derivative with a suitable methoxy-containing reagent, often under nucleophilic substitution conditions.

    Cyclohexane ring formation: The cyclohexane ring is synthesized through hydrogenation or other ring-forming reactions.

    Introduction of the amine group: This step involves the amination of the cyclohexane ring, typically using ammonia or an amine donor.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine group, leading to the formation of corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can target the oxazole ring or the cyclohexane ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, and halides are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as nitroso compounds or oxides.

    Reduction: Reduced forms of the oxazole ring or cyclohexane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c1-8-6-11(15-13-8)7-14-10-4-2-9(12)3-5-10;/h6,9-10H,2-5,7,12H2,1H3;1H

InChI Key

SSNQLCIRWWHPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2CCC(CC2)N.Cl

Origin of Product

United States

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